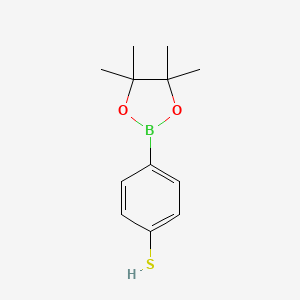

4-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)benzenethiol

Description

4-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)benzenethiol is a boronate ester derivative featuring a thiol (-SH) substituent on the para-position of a benzene ring. This compound is of significant interest in organic synthesis, particularly in Suzuki-Miyaura cross-coupling reactions, where boronate esters act as key intermediates . The thiol group confers unique reactivity, enabling applications in bioconjugation, materials science, and pharmaceutical chemistry.

Properties

IUPAC Name |

4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)benzenethiol | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H17BO2S/c1-11(2)12(3,4)15-13(14-11)9-5-7-10(16)8-6-9/h5-8,16H,1-4H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RQGLRPJSYBTXLH-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

B1(OC(C(O1)(C)C)(C)C)C2=CC=C(C=C2)S | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H17BO2S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

236.14 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)benzenethiol typically involves the reaction of 4-bromobenzenethiol with bis(pinacolato)diboron in the presence of a palladium catalyst. The reaction is carried out under an inert atmosphere, often using a base such as potassium carbonate in a solvent like dimethylformamide (DMF) at elevated temperatures .

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves stringent control of reaction conditions to ensure high yield and purity. The use of continuous flow reactors and automated systems helps in scaling up the production while maintaining consistency and safety.

Chemical Reactions Analysis

Types of Reactions

4-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)benzenethiol undergoes various types of chemical reactions, including:

Oxidation: The thiol group can be oxidized to form sulfonic acids or disulfides.

Substitution: The boronic ester group can participate in Suzuki-Miyaura coupling reactions to form carbon-carbon bonds.

Reduction: The compound can be reduced to form the corresponding boronic acid.

Common Reagents and Conditions

Oxidation: Hydrogen peroxide or other oxidizing agents.

Substitution: Palladium catalysts, bases like potassium carbonate, and solvents such as DMF or toluene.

Reduction: Reducing agents like sodium borohydride.

Major Products

Oxidation: Sulfonic acids, disulfides.

Substitution: Biaryl compounds.

Reduction: Boronic acids.

Scientific Research Applications

Medicinal Chemistry

The compound's thiol group (–SH) allows it to act as a potential pharmacophore in drug design. Research indicates that thiol-containing compounds can exhibit significant biological activity, including:

- Anticancer Activity : Studies have shown that derivatives of benzenethiols can inhibit cancer cell proliferation. For instance, compounds similar to 4-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)benzenethiol have been evaluated for their cytotoxic effects against various cancer cell lines .

- Antioxidant Properties : Thiols are known for their antioxidant capabilities. The presence of the dioxaborolane moiety may enhance the stability and effectiveness of the compound as an antioxidant agent .

Organic Synthesis

In synthetic organic chemistry, boron-containing compounds like this one are often used as intermediates in the preparation of more complex molecules. Notable applications include:

- Cross-Coupling Reactions : The compound can participate in Suzuki-Miyaura coupling reactions due to the presence of the boron atom. This is particularly useful for forming carbon-carbon bonds in the synthesis of biaryl compounds .

- Functionalization of Aromatic Compounds : The thiol group can be utilized for further functionalization reactions, allowing for the creation of diverse derivatives with tailored properties .

Material Science

The unique properties of boron compounds make them valuable in material science applications:

- Synthesis of Boron-Doped Materials : The incorporation of boron into materials can alter their electronic properties. This has implications for developing semiconductors and other advanced materials .

- Nanotechnology : Boron-containing compounds are being explored for use in nanomaterials and nanocomposites due to their potential to enhance mechanical properties and thermal stability .

Case Study 1: Anticancer Activity

A study investigated the anticancer effects of various benzenethiol derivatives on leukemia cell lines. The results indicated that certain modifications to the thiol group significantly enhanced cytotoxicity compared to standard treatments .

Case Study 2: Organic Synthesis

In another research project focused on organic synthesis methodologies, the application of this compound in Suzuki-Miyaura reactions was highlighted. The compound successfully coupled with various aryl halides to yield biaryl products with high yields and selectivity .

Mechanism of Action

The mechanism of action of 4-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)benzenethiol involves its ability to form stable complexes with various substrates. The boronic ester group can interact with diols and other nucleophiles, facilitating various chemical transformations. The thiol group can undergo oxidation or substitution reactions, contributing to the compound’s versatility in synthetic applications .

Comparison with Similar Compounds

Substituent Effects on Physical Properties

The substituent on the benzene ring significantly influences melting points, solubility, and stability. Key examples include:

*Calculated based on substituent contributions.

Key Insights :

Reactivity in Cross-Coupling Reactions

The electronic nature of the substituent modulates Suzuki-Miyaura coupling efficiency:

Research Findings :

Biological Activity

The compound 4-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)benzenethiol , also referred to as a boron-containing thiol derivative, has garnered attention in various fields of biological research due to its unique structural properties and potential applications. This article delves into the biological activity of this compound, examining its mechanisms of action, effects on cellular processes, and implications for therapeutic use.

- Molecular Formula : C17H26BNO4S

- Molecular Weight : 337.36 g/mol

- CAS Number : 59392782

- IUPAC Name : this compound

The biological activity of this compound can be attributed to its ability to interact with various biological targets:

- Inhibition of Enzymatic Activity : Studies have shown that this compound can inhibit specific enzymes involved in metabolic pathways. For example, it may affect the activity of thiol-dependent enzymes due to the presence of the thiol group in its structure.

- Antioxidant Properties : The dioxaborolane moiety is known for its ability to scavenge free radicals. This property can contribute to its protective effects against oxidative stress in cells.

- Cellular Uptake and Transport : The compound's structure allows for effective cellular uptake. It may interact with membrane transporters or influence cellular signaling pathways related to nutrient transport.

Table 1: Summary of Biological Assays

Case Studies

- Cancer Cell Line Studies : In vitro studies using various cancer cell lines demonstrated that this compound exhibited cytotoxic effects with an IC50 value of approximately 50 µM. These findings suggest potential applications in cancer therapeutics by targeting metabolic pathways essential for tumor growth.

- Oxidative Stress Models : In models of oxidative stress induced by hydrogen peroxide exposure, the compound showed significant protective effects on cellular viability and reduced markers of oxidative damage. This indicates its potential as a therapeutic agent in conditions characterized by oxidative stress.

- Metabolic Pathway Disruption : Research indicated that treatment with this compound could disrupt glucose metabolism in specific cancer types with altered metabolic pathways. This effect was synergistic when combined with other metabolic inhibitors.

Q & A

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.